5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Description
5,6-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic benzo[d]thiazole derivative characterized by a 5,6-dimethoxy-substituted aromatic ring, a propargyl (prop-2-yn-1-yl) group at the N3 position, and an imine functional group at the C2 position. The hydrobromide salt enhances its solubility and stability.
Properties
IUPAC Name |
5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-4-5-14-8-6-9(15-2)10(16-3)7-11(8)17-12(14)13;/h1,6-7,13H,5H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDGKUCASIAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=N)S2)CC#C)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:
-
Formation of the Benzo[d]thiazole Core:
- Starting with 2-aminothiophenol, the benzo[d]thiazole core is formed through a cyclization reaction with an appropriate aldehyde or ketone under acidic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure, characterized by a benzo[d]thiazole core and multiple functional groups, suggests diverse biological activities.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit promising anticancer properties. The presence of the prop-2-yn-1-yl group may enhance the compound's ability to interact with cancer cell lines, potentially leading to apoptosis or inhibition of tumor growth. Preliminary studies using computational methods predict its activity against various cancer targets, although empirical validation is required .
Antimicrobial Properties
The structural features of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide may confer antimicrobial properties. Compounds with similar structures have shown efficacy against bacterial and fungal strains, suggesting that this compound could serve as a basis for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Dimethoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are employed to introduce the methoxy groups.
- Attachment of the Prop-2-yn-1-yl Group : This step often utilizes Sonogashira coupling reactions between terminal alkynes and aryl halides.
- Final Modifications : Further modifications can yield derivatives with enhanced biological activity or altered pharmacokinetic properties .
The biological activity of this compound has been investigated through various methods:
Structure–Activity Relationship (SAR)
Computational tools like the Prediction of Activity Spectra for Substances (PASS) program can analyze SAR based on known biological activities of similar compounds. This approach helps identify potential therapeutic targets and refine the compound's development .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug discovery. Techniques such as molecular docking and binding affinity assays can provide insights into its mechanism of action .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in:
Specialty Chemicals Production
This compound can serve as an intermediate in the synthesis of specialty chemicals used in coatings, polymers, and other industrial applications due to its unique chemical properties .
Research Reagent
As a versatile reagent in organic synthesis, it may facilitate further research into new chemical entities with desirable properties.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic methodologies, and physicochemical properties of related benzo[d]thiazole derivatives:
Structural Analogues
Physicochemical and Spectral Properties
- Melting Points: Compound 3a (3-aryl benzo[d]thiazole-2(3H)-imine): Decomposition ≥180°C . Oxadiazole derivatives (4d–g): Range from 162–175°C . Brominated analogs (e.g., compound 6): Not explicitly reported but inferred to be stable solids .
Spectroscopic Data :
- ¹H-NMR :
- Target compound’s propargyl group would show a characteristic triplet for the terminal alkyne proton (~δ 2.5–3.5 ppm).
Methoxy groups in 5,6-dimethoxy derivatives resonate at δ ~3.8–4.0 ppm (cf. 6-methoxy analog in ).
Molecular Weight and Solubility :
Functional Group Impact
- Propargyl vs. Allyl Groups : The propargyl group’s triple bond may enhance reactivity in click chemistry applications compared to the allyl group’s double bond .
- Methoxy vs.
- Imine vs. Ketone at C2 : Imine derivatives (target compound) are more basic and reactive than ketone-containing analogs (e.g., 4d–g), affecting their biological activity .
Research Implications
The structural versatility of benzo[d]thiazole-2(3H)-imines enables tailored modifications for specific applications. The target compound’s 5,6-dimethoxy and propargyl groups make it a candidate for studying electron-dependent biological interactions (e.g., kinase inhibition). Further studies should explore its pharmacokinetics and comparative bioactivity against analogs like the oxadiazole derivatives (4d–g), which exhibit high yields and stability .
Biological Activity
5,6-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzo[d]thiazole core with dimethoxy substitutions at the 5 and 6 positions, and a prop-2-yn-1-yl group at the 3 position. The synthesis typically involves:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Introduction of Dimethoxy Groups : Methylation reactions using reagents like dimethyl sulfate are employed.
- Attachment of the Prop-2-yn-1-yl Group : This is often accomplished via Sonogashira coupling reactions with terminal alkynes.
Antitumor Activity
Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit promising antitumor properties. For instance, compounds related to 5,6-dimethoxybenzo[d]thiazole have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. A notable study highlighted that derivatives showed IC50 values in the low micromolar range against multiple cancer types, suggesting their potential for further development as anticancer agents .
Acetylcholinesterase Inhibition
The compound's structural characteristics suggest it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown that related compounds can inhibit AChE with IC50 values ranging from 0.29 μM to 0.46 μM, indicating strong potential for therapeutic applications .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has demonstrated that certain derivatives can inhibit pro-inflammatory enzymes such as lipoxygenase (LO), with IC50 values in the sub-micromolar range. This suggests that these compounds could be effective in treating inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The benzo[d]thiazole core may modulate enzyme activity by fitting into active sites or allosteric sites due to its hydrophobic nature.
- Receptor Binding : The prop-2-yn-1-yl group enhances binding affinity to hydrophobic pockets within target proteins, potentially increasing efficacy.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
Q & A
Basic: What are the standard synthetic routes for synthesizing 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide, and how are intermediates characterized?
Answer:
A common synthetic strategy involves coupling diazonium salts with functionalized thioureas. For example, a two-component reaction between diazonium salts (e.g., derived from aromatic amines) and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide (a strong base) yields benzo[d]thiazole-imine derivatives . Key intermediates are characterized using FT-IR (to confirm functional groups like C=S or C=O), ¹H/¹³C-NMR (to verify regiochemistry and substitution patterns), and elemental analysis (to validate purity). For instance, IR peaks near 1600–1650 cm⁻¹ may indicate C=N stretching in the thiazole ring, while NMR signals for methoxy groups (δ ~3.8–4.0 ppm) and propargyl protons (δ ~2.5–3.0 ppm) confirm structural motifs .
Basic: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
Answer:
Critical methods include:
- FT-IR : Identifies functional groups (e.g., C=N, C-S, and OCH₃ stretches).
- ¹H/¹³C-NMR : Resolves proton environments (e.g., methoxy, propargyl, and aromatic protons) and carbon connectivity.
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- HPLC : Assesses purity (e.g., retention time consistency under NP-HPLC conditions) .
For example, a melting point discrepancy (>2°C from literature) may indicate impurities, necessitating recrystallization .
Advanced: How can researchers optimize the synthesis of this compound to address low yields in propargylation or coupling reactions?
Answer:
Low yields often arise from competing side reactions (e.g., alkyne dimerization or incomplete coupling). Optimization strategies include:
- Protecting Group Strategy : Replace benzyl groups with sterically hindered tert-butyldiphenylsilyl (TBDPS) groups to improve stability during deprotection .
- Catalytic Systems : Use copper(I) iodide or palladium catalysts to enhance alkyne coupling efficiency .
- Temperature Control : Maintain reactions at 0–5°C during diazonium salt formation to prevent decomposition, followed by reflux (45–60 min) to drive completion .
For instance, substituting acetone with DMF as a solvent increased coupling yields by 20% in analogous thiazole derivatives .
Advanced: How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
Answer:
Discrepancies may stem from solvation effects, crystal packing, or dynamic processes (e.g., tautomerism). Methodological steps include:
- Cross-Validation : Compare experimental IR/NMR with multiple computational models (e.g., gas-phase vs. solvated DFT).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding .
- Dynamic NMR : Detect conformational exchange broadening (e.g., imine tautomerization) .
For example, a mismatch in predicted vs. observed ¹³C shifts for the thiazole ring may indicate incorrect protonation states in simulations .
Advanced: What experimental design considerations are critical when assessing the compound’s biological activity (e.g., enzyme inhibition)?
Answer:
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only groups to isolate compound effects .
- Replicates : Employ randomized block designs with ≥4 replicates to account for biological variability .
- Assay Conditions : Mimic physiological pH (7.4) and temperature (37°C) to ensure relevance. For example, enzyme activity assays should pre-incubate the compound with the target for 30 min to achieve equilibrium binding .
Advanced: What methodologies are recommended to study the hydrolytic stability of this compound under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to buffers at pH 1.2 (stomach), 7.4 (blood), and 9.0 (intestine) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, a t₁/₂ < 2 h at pH 7.4 suggests poor stability, necessitating prodrug strategies .
- Mass Spectrometry : Identify hydrolysis products (e.g., cleavage of the propargyl group or imine bond) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Scaffold Modification : Synthesize analogs with variations in methoxy positions, propargyl substituents, or thiazole ring substitutions .
- Biological Screening : Test analogs against target enzymes/cell lines using standardized assays (e.g., fluorescence-based inhibition).
- Statistical Modeling : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
For instance, replacing 5,6-dimethoxy with methylenedioxy improved membrane permeability in a related benzothiazole series .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
